molecular formula C11H9NO3 B12437729 2-(4-Methoxyphenyl)oxazole-5-carbaldehyde

2-(4-Methoxyphenyl)oxazole-5-carbaldehyde

Cat. No.: B12437729
M. Wt: 203.19 g/mol
InChI Key: NGSAIYVITWYAEP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)oxazole-5-carbaldehyde is an organic compound with the molecular formula C11H9NO3. It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)oxazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)oxazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)oxazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring and the aldehyde group on the oxazole ring allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-7H,1H3

InChI Key

NGSAIYVITWYAEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(O2)C=O

Origin of Product

United States

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